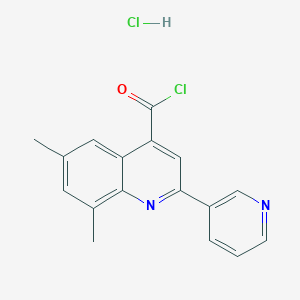
6,8-Dimethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride
描述
6,8-Dimethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride is a useful research compound. Its molecular formula is C17H14Cl2N2O and its molecular weight is 333.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6,8-Dimethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.
- Molecular Formula : C17H14ClN2O
- Molecular Weight : 333.21 g/mol
- CAS Number : 1332530-71-8
Biological Activity Overview
Quinoline derivatives, including this compound, have been reported to exhibit various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound have been investigated in several studies.
Structure-Activity Relationships (SAR)
The SAR analysis of quinoline derivatives indicates that modifications to the quinoline ring and substituents significantly influence their biological efficacy. For instance, the presence of methyl groups at positions 6 and 8 enhances lipophilicity, which can improve cellular uptake and bioactivity.
Table 1: Summary of Biological Activities of Quinoline Derivatives
Case Studies and Research Findings
-
Antiproliferative Activity :
A study assessed the antiproliferative effects of various quinoline analogues on neuroepithelioma cell lines (SK-N-MC). The results indicated that the compound exhibited significant cytotoxicity, demonstrating its potential as an anticancer agent . -
Inhibition of Photosynthesis :
Another research focused on the inhibition of photosynthetic electron transport in spinach chloroplasts and reduction of chlorophyll content in Chlorella vulgaris. The findings suggested that quinoline derivatives could disrupt photosynthesis, indicating a potential herbicidal application . -
Antimicrobial Properties :
Several quinoline compounds were tested for their antimicrobial activity against a range of pathogens. The results showed that modifications in the structure led to varying degrees of effectiveness against bacterial strains .
科学研究应用
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Studies have shown that quinoline derivatives exhibit notable antimicrobial properties. For instance, compounds structurally related to 6,8-Dimethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride have been evaluated against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. These studies indicate potential as new antibacterial agents due to their effectiveness against resistant strains .
- Antiviral Activity :
-
Anticancer Properties :
- The compound's structure allows it to interact with cellular mechanisms involved in cancer progression. Preliminary studies have demonstrated that quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models . The mechanism of action is believed to involve interference with DNA replication and transcription processes.
Case Studies
-
Antibacterial Screening :
- A series of quinoline derivatives were synthesized and screened for antibacterial activity. Among these, compounds structurally related to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds for antibiotic development .
- HIV Integrase Inhibition :
-
Anticancer Activity :
- Research involving the synthesis of various quinoline derivatives has shown that certain modifications can enhance their anticancer efficacy. For example, specific substitutions on the quinoline ring improved their potency against various cancer cell lines, indicating a viable path for drug development targeting cancer .
属性
IUPAC Name |
6,8-dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O.ClH/c1-10-6-11(2)16-13(7-10)14(17(18)21)8-15(20-16)12-4-3-5-19-9-12;/h3-9H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFQXBXQKBOSJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)Cl)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332530-71-8 | |
| Record name | 4-Quinolinecarbonyl chloride, 6,8-dimethyl-2-(3-pyridinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1332530-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















